tert-Butyloxycarbonylcholecystokinin-8
Description
Properties
CAS No. |
27220-86-6 |
|---|---|
Molecular Formula |
C54H70N10O18S3 |
Molecular Weight |
1243.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H70N10O18S3/c1-54(2,3)81-53(77)64-42(27-45(68)69)52(76)62-39(24-31-15-17-33(18-16-31)82-85(78,79)80)49(73)59-36(19-21-83-4)47(71)57-29-43(65)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(74)60-37(20-22-84-5)48(72)63-41(26-44(66)67)51(75)61-38(46(55)70)23-30-11-7-6-8-12-30/h6-18,28,36-42,56H,19-27,29H2,1-5H3,(H2,55,70)(H,57,71)(H,58,65)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,77)(H,66,67)(H,68,69)(H,78,79,80)/t36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
VYZPDDMAEHQPQW-FVMQRRFMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Tert Butyloxycarbonylcholecystokinin 8 Analogues
Solid-Phase Peptide Synthesis Methodologies for Boc-CCK-8
Boc/Benzyl Protection Strategies for Peptide Elongation
The tert-Butyloxycarbonyl (Boc)/Benzyl (Bzl) protection strategy represents a classical and robust approach to SPPS. seplite.com In this methodology, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. This group is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). seplite.comchempep.com Concurrently, semi-permanent protection of reactive amino acid side chains is achieved using benzyl-based protecting groups, which are stable to the conditions used for Boc removal but can be cleaved with a strong acid, such as hydrofluoric acid (HF), in the final deprotection step. seplite.comchempep.com
The synthesis of a CCK-8 analogue using this strategy involves the stepwise addition of Boc-protected amino acids to a resin-bound peptide chain. nih.gov The choice of coupling reagents is critical to ensure efficient amide bond formation and to minimize racemization. A common and effective combination is dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). peptide.combachem.com The HOBt additive acts to suppress racemization and improve coupling efficiency. peptide.combachem.com
Key Features of the Boc/Bzl Strategy:
| Feature | Description |
|---|---|
| Temporary Nα-Protection | tert-Butyloxycarbonyl (Boc) group, removed with TFA. chempep.com |
| Permanent Side-Chain Protection | Benzyl (Bzl)-based groups, removed with strong acid (e.g., HF). chempep.com |
| Final Cleavage | Typically requires strong acids like HF. chempep.com |
Fmoc/tBu Protection Strategies in CCK Peptide Synthesis
An alternative and widely adopted approach is the 9-Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy. lifetein.comcsic.es This method is considered orthogonal, as the deprotection chemistries for the temporary and permanent protecting groups are distinct. csic.es The Fmoc group, which protects the α-amino group, is labile to a secondary amine base, most commonly piperidine (B6355638) in dimethylformamide (DMF). lifetein.com The side-chain protecting groups are typically t-butyl-based and are removed in the final step by treatment with TFA. csic.es
The Fmoc/tBu strategy offers the advantage of using milder conditions for the repetitive Nα-deprotection, thus avoiding the repeated exposure of the peptide to strong acid that is characteristic of the Boc/Bzl strategy. nih.gov This can be particularly beneficial for the synthesis of complex or acid-sensitive peptides. The synthesis of a DTPAGlu-conjugated CCK-8 analogue has been successfully performed using an Fmoc strategy. researchgate.net
Comparison of Boc/Bzl and Fmoc/tBu Strategies:
| Aspect | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Deprotection | Moderate acid (TFA) chempep.com | Base (Piperidine) lifetein.com |
| Side-Chain Protection | Acid-labile (Benzyl-based) chempep.com | Acid-labile (tBu-based) csic.es |
| Final Cleavage | Strong acid (HF) chempep.com | Moderate acid (TFA) csic.es |
| Orthogonality | Quasi-orthogonal ub.edu | Fully orthogonal csic.es |
Selection and Loading of Solid Support Resins
For Boc-SPPS, the Merrifield resin , a chloromethylated polystyrene-divinylbenzene copolymer, is a classic choice. chempep.comlibretexts.org The first Boc-protected amino acid is typically attached to the resin via its cesium salt in a nucleophilic substitution reaction, often heated in DMF. sigmaaldrich.compeptide.com Another common method is the potassium fluoride (B91410) method. peptide.com
PAM (Phenylacetamidomethyl) resin was developed to offer greater stability to the repetitive TFA treatments used in Boc synthesis, reducing the premature loss of the peptide from the resin. chempep.comlibretexts.org The loading of the first amino acid onto a PAM resin is often achieved by coupling a preformed Boc-amino acid-PAM handle to an aminomethyl resin to avoid racemization. chempep.com
In the context of Fmoc-SPPS for preparing CCK analogues, Wang resin is frequently employed. libretexts.orgappliedpolytech.com Wang resin is a p-alkoxybenzyl alcohol resin that allows for the cleavage of the final peptide from the support under mild acidic conditions, typically with TFA, to yield a C-terminal carboxylic acid. appliedpolytech.compeptide.com The loading of the first Fmoc-amino acid onto Wang resin can be challenging, and thus pre-loaded resins are often preferred. appliedpolytech.com For the synthesis of peptide amides, as is common for CCK-8, a Rink Amide resin is a suitable choice within the Fmoc strategy. rsc.org
Common Resins for Peptide Synthesis:
| Resin | Typical Strategy | C-Terminal Functionality | Loading Method Example |
|---|---|---|---|
| Merrifield | Boc/Bzl | Acid | Cesium salt method sigmaaldrich.compeptide.com |
| PAM | Boc/Bzl | Acid | Preformed handle coupling chempep.com |
| Wang | Fmoc/tBu | Acid | Symmetric anhydride (B1165640) or pre-loaded appliedpolytech.comrsc.org |
| Rink Amide | Fmoc/tBu | Amide | Pre-loaded or standard coupling to the linker rsc.org |
Optimized Amino Acid Coupling and Deprotection Protocols
Efficiency at each step of peptide elongation is paramount to achieving a high-purity final product. Coupling protocols are optimized to ensure complete and rapid amide bond formation while minimizing side reactions. For Boc-SPPS, a standard and effective coupling method involves the use of DCC as the activating agent with HOBt as an additive to suppress racemization. peptide.combachem.com
A significant advancement in Boc-SPPS has been the development of in situ neutralization protocols . nih.govspringernature.comnih.gov In a traditional Boc-SPPS cycle, the TFA salt formed after Boc deprotection is neutralized in a separate step before the next coupling reaction. In situ neutralization combines the neutralization and coupling steps. This is achieved by adding the Boc-amino acid, a coupling reagent like HBTU or BOP, and a tertiary base such as diisopropylethylamine (DIEA) simultaneously to the deprotected peptide-resin. researchgate.netnih.govnih.gov This approach has been shown to improve the efficiency of chain assembly, particularly for "difficult" sequences that are prone to aggregation. researchgate.netnih.gov These protocols often use high concentrations of the activated Boc-amino acid-OBt esters for rapid coupling and can significantly reduce cycle times. nih.gov
Deprotection in Boc-SPPS is typically carried out using 50% TFA in dichloromethane (B109758) (DCM) for about 15-25 minutes. chempep.com For Fmoc-SPPS, deprotection is achieved with a solution of 20-40% piperidine in DMF. lifetein.comrsc.org
Derivatization and Functionalization Strategies for Boc-CCK-8
Following solid-phase synthesis, Boc-CCK-8 can be further modified to introduce specific functionalities, such as chelating agents for the development of radiotracers.
N-Terminal Conjugation with Chelating Agents (e.g., DTPAGlu) for Radiotracer Development
For the development of CCK receptor-targeting radiopharmaceuticals, a chelating agent is often conjugated to the N-terminus of the peptide. This allows for the stable coordination of a radionuclide, such as Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc). snmjournals.orgnih.gov
A successful strategy involves the on-resin conjugation of a derivative of diethylenetriaminepentaacetic acid (DTPA), such as DTPAGlu. researchgate.netsnmjournals.org In this approach, the CCK-8 peptide is first synthesized on the solid support, typically using an Fmoc/tBu strategy. researchgate.net A glycine (B1666218) linker is often introduced at the N-terminus to provide spatial separation between the chelator and the bioactive peptide sequence, which can help maintain receptor affinity. snmjournals.org Following the assembly of the G-CCK8 sequence, the fully protected DTPAGlu pentaester is coupled to the N-terminal glycine. researchgate.net The final conjugate is then cleaved from the resin and deprotected. This solid-phase approach offers advantages over solution-phase conjugation, including higher yields and purity of the final product. snmjournals.org The resulting DTPAGlu-G-CCK8 conjugate can then be radiolabeled with a suitable metallic radionuclide for imaging or therapeutic applications. snmjournals.orgsnmjournals.org
Table of Chemical Compounds Mentioned:
| Compound Name | Abbreviation |
|---|---|
| tert-Butyloxycarbonylcholecystokinin-8 | Boc-CCK-8 |
| tert-Butyloxycarbonyl | Boc |
| Benzyl | Bzl |
| Trifluoroacetic acid | TFA |
| Hydrofluoric acid | HF |
| Dicyclohexylcarbodiimide | DCC |
| 1-Hydroxybenzotriazole | HOBt |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| tert-Butyl | tBu |
| Piperidine | |
| Dimethylformamide | DMF |
| Diethylenetriaminepentaacetic acid-glutamic acid | DTPAGlu |
| Indium-111 | ¹¹¹In |
| Technetium-99m | ⁹⁹mTc |
| Dichloromethane | DCM |
| Diisopropylethylamine | DIEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate | BOP |
| Phenylacetamidomethyl | PAM |
Introduction of Radioisotopes via Oxidative Iodination for Molecular Probes
The radiolabeling of cholecystokinin-8 (CCK-8) for use as a molecular probe presents a unique set of challenges. Direct oxidative iodination, a common and efficient method for labeling peptides, is not feasible for native CCK-8. This is because the peptide's tyrosine residue is already sulfated, a modification crucial for its biological activity, leaving no site for iodination. Furthermore, the presence of oxidation-sensitive methionine residues in the sequence can lead to a loss of biological activity upon exposure to oxidative conditions. nih.gov
To overcome these limitations, researchers have developed modified analogues of CCK-8 that are suitable for oxidative radioiodination. One successful strategy involves the synthesis of a derivative where an additional, unsubstituted tyrosine residue is added, and the oxidation-prone methionines are replaced. An example is Boc-Tyr-[(Thr28, Nle31)CCK-25-33] , which was specifically designed to be a substrate for oxidative iodination. nih.gov This analogue was successfully iodinated using a solid-phase oxidant, yielding a high-specific-activity probe, Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33] , that retained full biological activity and receptor binding affinity identical to native CCK-8. nih.gov
An alternative and widely used approach circumvents direct oxidation of the peptide by employing bifunctional chelating agents. In this method, a chelator molecule, such as 1,4,7,10-tetraazacyclododecane-N,N′,N′′,N′′′-tetraacetic acid (DOTA), is covalently attached to the N-terminus of the CCK-8 analogue. acs.org This DOTA-peptide conjugate can then be radiolabeled with metallic radioisotopes, such as Indium-111 (¹¹¹In), in a manner that does not affect the peptide's integrity. acs.orgnih.gov This technique has been effectively used to prepare probes like ¹¹¹In-DOTA-sCCK8 , which are valuable for imaging tumors that express CCK receptors. acs.org
| Probe Name | Labeling Method | Key Modifications | Reference |
| Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33] | Oxidative Iodination | Addition of Tyr; Met to Thr/Nle substitution | nih.gov |
| ¹¹¹In-DOTA-sCCK8 | Chelator Conjugation | N-terminal DOTA conjugation | acs.org |
Site-Specific Amino Acid Substitutions and Modifications
Design and Incorporation of Sulfated Tyrosine Mimetics for Enhanced Stability and Activity
The O-sulfated tyrosine (Tyr(SO₃H)) residue is a critical determinant for the biological activity of CCK-8, particularly for its interaction with the CCKA receptor. nih.govnih.gov However, the sulfate (B86663) ester bond is chemically labile and susceptible to hydrolysis by sulfatases, which limits the peptide's stability. acs.org To address this, researchers have designed and synthesized CCK-8 analogues incorporating non-hydrolyzable sulfated tyrosine mimetics.
A prominent and successful mimetic is the replacement of Tyr(SO₃H) with a phenylalanine derivative containing a chemically robust carbon-sulfonate linkage, Phe(p-CH₂SO₃H) . acs.orgnih.gov In this synthetic amino acid, the unstable OSO₃H group is replaced by a CH₂SO₃H group. nih.gov This modification creates an isosteric analogue that maintains the necessary charge and structure for receptor binding while being resistant to enzymatic and chemical degradation. acs.orgnih.gov
Studies have shown that analogues incorporating this mimetic, such as Ac[L-Phe(p-CH₂SO₃Na)27,Nle28,Nle31]CCK27-33 , exhibit high affinity for both peripheral and central CCK receptors (with Ki values in the nanomolar range) and act as full agonists. nih.gov These stabilized analogues represent a significant improvement for developing long-acting CCK-based therapeutic and diagnostic agents. acs.org
| Analogue Name | Mimetic Used | Key Finding | Reference |
| Ac[L-Phe(p-CH₂SO₃Na)27,Nle28,Nle31]CCK27-33 | Phe(p-CH₂SO₃H) | High chemical stability and full agonist activity | nih.gov |
| ¹¹¹In-DOTA-sCCK8[Phe²(p-CH₂SO₃H),Nle³,⁶] | Phe(p-CH₂SO₃H) | Hydrolytically stable with high receptor affinity | acs.org |
Norleucine (Nle) Substitutions for Oxidation-Prone Methionine Residues
Native CCK-8 contains two methionine (Met) residues (at positions 3 and 6 of the octapeptide) that are highly susceptible to oxidation. acs.org This oxidation can significantly diminish or abolish the peptide's biological activity, posing a challenge for its synthesis, storage, and therapeutic application. nih.gov A standard and effective strategy to overcome this instability is the substitution of one or both methionine residues with norleucine (Nle). acs.orgnih.gov
Norleucine is an isomer of leucine (B10760876) that is structurally similar to methionine but lacks the oxidation-prone sulfur atom, making it an excellent isosteric replacement. acs.orgfrontiersin.org The resulting Nle-containing analogues are resistant to oxidative degradation while retaining high biological potency. acs.orgnih.gov
One of the most well-characterized examples is Boc[Nle28,Nle31]CCK27-33 (also referred to as Boc[diNle]CCK7), in which both methionines are replaced by norleucine. nih.gov This analogue was found to be equipotent to native CCK-8 in stimulating amylase release from rat pancreas and in gallbladder and ileum contraction assays. nih.gov Furthermore, tritiated versions of this analogue, such as [³H]Boc[Nle28, 31]CCK27-33 , have been developed as highly stable and potent radioligands for studying CCK receptors. nih.gov The combination of Nle substitution with other modifications, such as the incorporation of sulfated tyrosine mimetics, has led to highly stabilized analogues like ¹¹¹In-DOTA-sCCK8[Phe²(p-CH₂SO₃H),Nle³,⁶] for in vivo applications. acs.org
| Analogue Name | Substitution | Key Finding | Reference |
| Boc[Nle28,Nle31]CCK27-33 | Met replaced by Nle | Resistant to oxidation, equipotent to CCK-8 | nih.gov |
| [³H]Boc[Nle28, 31]CCK27-33 | Met replaced by Nle | High-affinity, stable radioligand for CCK receptors | nih.gov |
| Ac[L-Phe(p-CH₂SO₃Na)27,Nle28,Nle31]CCK27-33 | Met replaced by Nle; Tyr(SO₃H) mimetic | Oxidation and hydrolysis resistant full agonist | nih.gov |
Amino Acid Mutation, Configuration Switching, and Amide/Ester Replacements for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of this compound have utilized a range of chemical modifications to probe the structural requirements for receptor binding and activity. These include amino acid mutations, altering the stereochemistry of amino acid residues (configuration switching), and modifying the peptide backbone.
Amino Acid Mutation and Configuration Switching: The substitution of L-amino acids with their D-isomers has been a fruitful strategy for developing analogues with altered properties. For instance, replacing L-Trp30 with its D-analogue (D-Trp) did not significantly affect the binding properties of some peptides. nih.gov However, in other contexts, such a switch can dramatically alter function. The synthetic peptide Boc-Tyr(SO3H)-Nle-Gly-DTrp-Nle-Asp-O-CH2-CH2-C6H5 (JMV179) , which incorporates D-Trp, acts as a potent CCK receptor antagonist, demonstrating that a single stereochemical change can convert an agonist into an antagonist. sigmaaldrich.com Similarly, the introduction of D-amino acids like D-Asp or D-Glu at the N-terminus has been used in the design of cyclic analogues to induce specific conformational folds. acs.org
Amide/Ester Replacements: The C-terminal amide group of CCK-8 is crucial for its agonist activity. Modifications at this site can lead to profound changes in function. Research has shown that replacing the C-terminal primary amide function with a phenethyl ester (-O-CH2-CH2-C6H5), as seen in the antagonist JMV179, contributes to the loss of agonist activity. sigmaaldrich.com Another related antagonist, JMV167 , features a phenethylamine (B48288) modification (-NH-CH2-CH2-C6H5) at the same position. These studies highlight that while the aromatic ring of the C-terminal phenylalanine is important for receptor binding, the terminal amide is critical for biological activation. nih.gov
| Analogue Name | Modification Type | Functional Outcome | Reference |
| JMV179 | D-Trp substitution & C-terminal ester replacement | CCK Receptor Antagonist | sigmaaldrich.com |
| JMV167 | D-Trp substitution & C-terminal amide modification | CCK Receptor Antagonist | sigmaaldrich.com |
| Succinyl-Tyr(SO3H)-Met-Gly-Trp-Met-phenethylamide | C-terminal amide replacement | Selective high-affinity binding to CCKA receptor | nih.gov |
Design and Synthesis of Conformationally Constrained Cyclic Analogues
To enhance receptor selectivity and metabolic stability, researchers have designed and synthesized conformationally constrained cyclic analogues of CCK-8. By introducing cyclic constraints, the peptide's conformational freedom is reduced, which can lock it into a bioactive conformation that preferentially binds to a specific receptor subtype. acs.orgnih.gov
Cyclization is typically achieved by forming a covalent bridge between the side chains of two amino acid residues within the peptide sequence. A common strategy involves replacing residues at different positions with amino acids capable of forming a lactam bridge, such as aspartic acid (Asp) or glutamic acid (Glu) and lysine (B10760008) (Lys). acs.orgnih.gov For example, in the analogue Boc-γ-D-Glu-Tyr(SO₃H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH₂ (Compound 9) , a cyclic structure is formed by an amide bond between the side chains of D-Glu and D-Lys. acs.org This particular modification resulted in a compound with very high affinity (Ki = 0.56 nM) and selectivity for central (CCK-B) receptors over peripheral (CCK-A) receptors. acs.org
Another approach involved replacing residues 28 and 31 with lysine residues and bridging their side chains with a succinic moiety. nih.gov These cyclic compounds also demonstrated high selectivity for central CCK receptors. nih.gov More complex designs, such as cyclo29,34[Dpr29,Lys34]-CCK8 , utilize L-2,3-diaminopropionic acid (Dpr) and lysine to form the cyclic constraint, creating analogues selective for the CCKA receptor. researchgate.net The synthesis of these molecules is performed using conventional solid-phase peptide synthesis, with the cyclization step often carried out on the resin or in solution after cleavage. acs.org
| Analogue Name | Cyclization Strategy | Key Finding | Reference |
| Boc-γ-D-Glu-Tyr(SO₃H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH₂ | Lactam bridge between D-Glu and D-Lys side chains | High affinity and selectivity for CCK-B receptors | acs.org |
| Boc-D-Asp-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH₂ | Lactam bridge between D-Asp and D-Lys side chains | High selectivity for central CCK receptors | nih.gov |
| cyclo29,34[Dpr29,Lys34]-CCK8 | Bridge between Dpr and Lys side chains | Selective for CCKA receptor | researchgate.net |
Receptor Pharmacology and Binding Kinetics of Tert Butyloxycarbonylcholecystokinin 8 Analogues
Cholecystokinin (B1591339) Receptor Subtype Selectivity and Specificity
The biological effects of cholecystokinin are mediated by two distinct G protein-coupled receptors: the CCK1 receptor (CCK1R, formerly CCKA for "alimentary") and the CCK2 receptor (CCK2R, formerly CCKB for "brain"). nih.govwikipedia.org These receptors, which share approximately 50% sequence homology, are distinguished by their anatomical distribution and, most critically, their ligand selectivity. wikipedia.org Analogues of CCK-8, including those modified with a tert-Butyloxycarbonyl group, are instrumental in probing these differences.
Differential Binding Affinities for CCK1 (CCKAR) and CCK2 (CCKBR) Receptors
The primary determinant of selectivity between the two receptor subtypes lies in their structural requirements for high-affinity binding. The CCK1 receptor's affinity is critically dependent on the presence of a sulfated tyrosine residue within the C-terminal heptapeptide (B1575542) of CCK. 7tmantibodies.comguidetopharmacology.org In contrast, the CCK2 receptor's binding requirements are less stringent, recognizing the C-terminal tetrapeptide amide sequence, Trp-Met-Asp-Phe-NH2, which is common to both CCK and gastrin peptides. nih.govguidetopharmacology.org
| Ligand | Receptor Target | Approximate Ki (nM) | Selectivity Profile |
| CCK-8 (sulfated) | CCK1 | 0.6 - 1.0 | High affinity for both |
| CCK2 | 0.3 - 1.0 | ||
| Gastrin-17 (sulfated) | CCK1 | >1000 | CCK2 Selective |
| CCK2 | ~1.0 | ||
| CCK-8 (desulfated) | CCK1 | ~500 | CCK2 Selective |
| CCK2 | ~1.0 - 10 | ||
| BOC[Nle28,Nle31]CCK27-33 | CCK2 (inferred) | Potent Agonist | Potent CCK2 agonist activity demonstrated in vivo. nih.gov |
Note: This table presents approximate affinity values based on published research to illustrate selectivity principles. nih.gov Specific values can vary based on experimental conditions.
Characterization of High-Affinity and Low-Affinity Receptor States
Research has demonstrated that CCK receptors can exist in different affinity states, which may be linked to different signaling outcomes. Studies on rat pancreatic acini have shown that the CCK1 receptor can exist in both high- and low-affinity states. nih.govuiowa.edu The CCK analogue JMV-180, for example, acts as an agonist at the high-affinity state but as an antagonist at the low-affinity state, indicating that these states are pharmacologically distinct. uiowa.edu It is believed that occupation of these different states can initiate varied intracellular events. nih.gov For instance, both high- and low-affinity CCK1 receptor states have been implicated in mediating the trophic (growth-stimulating) effects of CCK on pancreatic acinar cells. uiowa.edu
Similarly, evidence suggests that CCK2 receptors may also exist in two distinct affinity states, which can be discriminated by certain antagonists. researchgate.net The ability of tert-Butyloxycarbonyl-CCK-8 analogues to preferentially bind to or stabilize one of these states over the other is a key area of investigation for developing functionally selective ligands.
Identification and Analysis of Allosteric Binding Sites
Beyond the primary (orthosteric) binding site, receptors can possess allosteric sites that, when occupied, modulate the binding or efficacy of the primary ligand. The existence of such sites on CCK receptors has been confirmed. A notable study identified a small molecule that acts as a positive allosteric modulator (PAM) at the CCK1 receptor. nih.gov This compound was found to enhance the action of CCK peptides without having significant agonist activity on its own at relevant concentrations. nih.gov The PAM was shown to bind to a site on the extracellular region of the receptor, distinct from the orthosteric peptide binding pocket. nih.gov This discovery opens the possibility that certain CCK-8 analogues, potentially including those with bulky Boc modifications, could interact with allosteric sites to fine-tune receptor activity.
Radioligand Binding Assay Methodologies
The characterization of the binding properties of tert-Butyloxycarbonylcholecystokinin-8 analogues is heavily reliant on radioligand binding assays. These experiments provide quantitative measures of receptor affinity, such as the dissociation constant (Kd) and the inhibition constant (Ki).
Saturation Binding Experiments for Dissociation Constant (Kd) Determination
Saturation binding assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand. nih.gov In this method, preparations of cells or membranes expressing CCK receptors are incubated with increasing concentrations of a radiolabeled ligand, such as [¹²⁵I]CCK-8, until saturation is reached. nih.goveurofinsdiscovery.com
The experiment involves two parallel sets of incubations: one to measure total binding and another, in the presence of a high concentration of a non-labeled competing ligand, to measure non-specific binding. Specific binding is calculated by subtracting non-specific from total binding. The Kd, which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, is then derived by plotting specific binding against the concentration of the radioligand. nih.gov A lower Kd value signifies higher binding affinity. For example, the radioligand [¹²⁵I]CCK-8s has been reported to have a Kd of approximately 0.24 nM for the human CCK1 receptor. eurofinsdiscovery.com
| Parameter | Description | Determined By |
| Kd (Dissociation Constant) | Concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A measure of affinity. | Saturation Binding Assay |
| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in the tissue sample. | Saturation Binding Assay |
Competition Binding Assays for Inhibition Constant (Ki) Determination
Competition binding assays are the standard method for determining the affinity of non-radiolabeled ligands, such as Boc-CCK-8 analogues. nih.gov In this setup, a fixed concentration of a radioligand (e.g., [¹²⁵I]CCK-8) is incubated with the receptor preparation along with varying concentrations of the unlabeled "competitor" compound being tested. nih.gov
The competitor compound displaces the binding of the radioligand in a concentration-dependent manner. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. revvity.com The Ki represents the affinity of the competitor ligand for the receptor, with lower values indicating higher affinity. This method is essential for comparing the affinities of various analogues at the CCK1 and CCK2 receptors to establish their selectivity profiles. nih.govutmb.edu
Detailed Procedures for Membrane Preparation and Assay Conditions
The characterization of Boc-CCK-8 analogues relies on precise and standardized laboratory procedures for preparing biological materials and conducting binding assays.
Membrane Preparation: Membranes for CCK receptor binding studies are typically prepared from tissues known to express high levels of these receptors, such as the brain and pancreas. For instance, studies have utilized membranes from mouse brain and rat pancreas. nih.gov The general procedure involves homogenizing the tissue in a cold buffer solution, followed by centrifugation steps to isolate the crude membrane fraction. This fraction is then washed and resuspended in a suitable buffer for use in binding assays. Similarly, isolated rat pancreatic islets have been used to study CCK receptor binding and its subsequent biological effects, like insulin (B600854) release. nih.gov
Assay Conditions: Binding assays are conducted under specific conditions to ensure reproducibility and accuracy. In a typical radioligand binding assay, the prepared membranes are incubated with a radiolabeled ligand, such as [³H]Boc[Nle²⁸, ³¹]CCK₂₇₋₃₃ or ¹²⁵I-Bolton-Hunter-labeled CCK-8, in the presence or absence of unlabeled competing ligands (like Boc-CCK-8 analogues). nih.govnih.gov
The incubation is carried out in a buffer, often containing magnesium, at a specific temperature (e.g., 24°C) for a set duration (e.g., 60 minutes) to reach equilibrium. nih.govnih.gov The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, representing the bound ligand, is then quantified using a scintillation counter. Non-specific binding is determined by measuring radioactivity in the presence of a high concentration of an unlabeled standard like CCK-8. nih.gov
Functional assays, such as measuring intracellular calcium mobilization or the activity of cellular dehydrogenases using kits like Cell Counting Kit-8 (CCK-8), are also employed. nih.govdojindo.combosterbio.comnih.govabcam.com These assays help to determine the functional consequence of ligand binding. For example, in a calcium mobilization assay, cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye and then stimulated with the test compound. The resulting change in fluorescence indicates receptor activation. nih.gov
Table 1: Typical Parameters for CCK Receptor Binding Assays
| Parameter | Condition | Source |
|---|---|---|
| Biological Source | Mouse brain membranes, Rat pancreas membranes, Rat pancreatic islets | nih.govnih.gov |
| Radioligand | [³H]Boc[Nle²⁸, ³¹]CCK₂₇₋₃₃, ¹²⁵I-Bolton-Hunter-CCK-8 | nih.govnih.gov |
| Incubation Temp. | 24°C | nih.gov |
| Incubation Time | 60 minutes (to reach maximum binding) | nih.gov |
| Assay Termination | Rapid filtration |
| Non-specific Binding | Determined in the presence of 1 µM unlabeled CCK-8 | nih.gov |
Kinetic Studies of Ligand-Receptor Association and Dissociation
Kinetic studies provide a dynamic view of the interaction between a ligand and its receptor, going beyond simple affinity measurements. These studies measure the rate at which the ligand-receptor complex forms (association rate, k_on) and breaks apart (dissociation rate, k_off). The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity.
Studies on CCK receptor ligands have revealed important kinetic properties. For example, the radioligand [³H]SNF 8702, a selective CCK-B receptor analogue, showed biphasic association kinetics when binding to membranes from whole guinea pig brain, suggesting the presence of more than one binding site or state. nih.gov Saturation studies further supported this, identifying a high-affinity site (K_d = 0.31 nM) and a low-affinity site (K_d = 3.3 nM). nih.gov
The dissociation rate constant (k_off) is a critical parameter, as its reciprocal (1/k_off) defines the ligand's residence time at the receptor. nih.gov A longer residence time can often correlate with a more sustained biological effect in vivo. nih.gov These kinetic parameters are determined through experiments that measure the binding of a radioligand over time (for association) or the displacement of a bound radioligand after the addition of an excess of unlabeled ligand (for dissociation). nih.gov
Table 2: Binding Kinetic Data for CCK Receptor Ligands
| Ligand/Tissue | K_d (nM) | B_max (fmol/mg protein) | Kinetic Observation | Source |
|---|---|---|---|---|
| [³H]Boc[diNle]CCK₇ on Mouse Brain | 0.49 | 49 | Saturable binding | nih.gov |
| [³H]Boc[diNle]CCK₇ on Rat Pancreas | 4.4 | 696 | Saturable binding | nih.gov |
| ¹²⁵I-CCK on Rat Pancreatic Islets | 2.3 | 8100 | One binding site (Scatchard) | nih.gov |
Agonist and Antagonist Functional Characterization of Boc-CCK-8 Analogues
Evaluation of Full versus Partial Agonism in Receptor Activation
The functional outcome of a ligand binding to its receptor can range from full activation (full agonism) to partial activation (partial agonism) or no activation coupled with blocking the effects of an agonist (antagonism). The distinction is crucial for therapeutic development.
Several Boc-CCK-4 derivatives have been identified as full agonists at CCK receptors. For instance, compounds like Boc-Trp-Lys[Nε-CO-NH-(4-NO₂-Ph)]-Asp-Phe-NH₂ were found to be full agonists relative to CCK-8 in stimulating intracellular calcium mobilization in a cell line expressing the CCK-B receptor. nih.gov Similarly, other studies have shown that certain pseudopeptides based on the Boc-CCK-4 structure, such as Boc-[(N-Me)Nle³¹,1Nal-NH₂(³³)]CCK₄, behave as full agonists at rat hippocampal CCK-B receptors in electrophysiological assays. nih.gov
Interaction Profiles with Selective CCK Receptor Antagonists
The functional activity of Boc-CCK-8 analogues is often probed by studying their interactions with known selective CCK receptor antagonists. These antagonists competitively bind to CCK receptors without activating them, thereby blocking the action of agonists. patsnap.com
There are two primary subtypes of CCK receptors: CCK-A (mainly peripheral) and CCK-B (mainly central). wikipedia.org Selective antagonists for these receptors are valuable tools.
L-365,260 : A potent and selective CCK-B receptor antagonist. It has been shown to inhibit the cytosolic Ca²⁺ increase caused by CCK-8 in small cell lung cancer cells, demonstrating its ability to block CCK-B receptor-mediated signaling. nih.gov
L-364,718 (Devazepide) : A selective CCK-A receptor antagonist. mdpi.com
Proglumide : A non-selective CCK antagonist that blocks both CCK-A and CCK-B receptors. nih.govmdpi.com
Boc-[Phg³¹,1Nal-N(CH₃)₂(³³)]CCK₄ : Interestingly, a derivative of a Boc-CCK-4 agonist was found to behave as a potent antagonist, with a K_i value comparable to L-365,260 at rat brain CCK-B receptors. nih.gov
These interaction studies confirm that the observed biological effects of Boc-CCK-8 analogues are mediated through specific CCK receptors and help to classify the analogues based on their receptor subtype preference.
Structure-Activity Relationship (SAR) Studies of Boc-CCK-8 and its Derivatives
Identification of Essential Amino Acid Residues and Structural Motifs for Receptor Interaction
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a ligand determines its biological activity. For Boc-CCK-8 and its derivatives, SAR studies have identified key features for receptor binding and activation.
The C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) of CCK-8 is widely recognized as crucial for its biological activity. The N-terminal Boc-protecting group is a common modification.
Key findings from SAR studies include:
C-Terminal Amide : The terminal carboxamide group (-CONH₂) is considered critical for the agonist state of the brain CCK-B receptor. Modification of this group, for instance to -CON(CH₃)₂, can convert a full agonist into a potent antagonist. nih.gov
Aspartic Acid (Asp) : The Asp residue is vital. Introducing a d-N-methyl-Asp at the penultimate position of CCK-8 was found to be a key modification for achieving high selectivity for the CCK-1R (CCK-A) subtype. nih.gov
Methionine (Met) Residues : The Met residues at positions 28 and 31 can be replaced by norleucine (Nle) without a significant negative impact on binding properties. In some cases, as with the analogue Boc[diNle]CCK₇, this substitution can even lead to a higher affinity than the parent CCK-8. nih.govnih.gov
Tryptophan (Trp) Residue : The Trp³⁰ residue is another critical component. However, its replacement with a D-analogue did not significantly alter the peptide's binding properties. nih.gov
Sulfated Tyrosine : While not part of the C-terminal tetrapeptide, the sulfated tyrosine residue in the full CCK-8 sequence is critical for high-affinity binding to the CCK-A receptor. Specific residues in the receptor, such as N98 and R197 in CCK1R, form hydrogen bonds with this sulfated group, and their mutation can abolish agonist efficacy. nih.gov
Side-Chain Modifications : Subtle changes in appended chemical groups can dramatically alter receptor selectivity. In a series of Boc-CCK-4 derivatives with a modified lysine (B10760008), moving a nitro or acetyl substituent from the 2- or 3-position to the 4-position on an attached phenyl ring caused a switch from CCK-A receptor selectivity to CCK-B selectivity. nih.gov
These studies demonstrate that minor structural modifications within the Boc-CCK-8 framework can lead to significant changes in receptor affinity, selectivity, and functional activity, highlighting the precise structural requirements for ligand-receptor interaction. nih.gov
Impact of Chemical Modifications on Receptor Affinity and Efficacy
The affinity and efficacy of cholecystokinin-8 (CCK-8) analogues at their receptors are profoundly influenced by specific chemical modifications to the peptide structure. The tert-Butyloxycarbonyl (Boc) protecting group at the N-terminus is a key feature of many synthetic analogues, including this compound (Boc-CCK-8). Research into the structure-activity relationships of these compounds has revealed that even subtle alterations can lead to significant changes in how they bind to and activate CCK receptors.
One area of investigation has been the modification of the peptide backbone to enhance stability or to introduce specific properties. For instance, the synthesis and characterization of Boc-Tyr-[(Thr28, Nle31)CCK-25-33], an analogue of a larger CCK fragment that includes the core CCK-8 sequence, has demonstrated that it is possible to make substantial changes while retaining biological function. This particular analogue was designed to allow for oxidative radioiodination, a process that the natural CCK-8 peptide cannot withstand due to the oxidation-sensitive methionine residues. Despite the modifications, including the substitution of methionine with norleucine (Nle), this analogue exhibited efficacy and potency for stimulating in vitro pancreatic enzyme secretion that were identical to those of CCK-8. nih.gov
The binding affinity of this modified analogue to rat pancreatic plasma membranes was found to be specific and comparable to naturally occurring CCK peptides. The dissociation constants (Kd) derived from competitive binding assays highlight the high affinity of this analogue, which is similar to that of CCK-8.
| Ligand | Dissociation Constant (Kd) |
|---|---|
| CCK-8 | 0.8 nM |
| CCK-33 | 3 nM |
| CCK-8DS (desulfated) | 1 µM |
| CCK-4 | 50 µM |
This table displays the dissociation constants (Kd) for various cholecystokinin (CCK) forms competing for binding to rat pancreatic plasma membranes, as determined in studies with a Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33] probe. nih.gov
Computational energy calculations have also been employed to develop models for the receptor-bound conformations of CCK-8 and its analogues. nih.gov These studies have proposed distinct conformations for binding to CCK-A and CCK-B receptors. The "A-conformation" is suggested to have two reversals of the peptide chain, creating a specific three-dimensional structure. nih.gov In contrast, the "B-conformation" is thought to involve a distorted beta-III turn at the C-terminal Gly-Trp-Met-Asp fragment. nih.gov Modifications that favor one conformation over the other can therefore confer selectivity for either the CCK-A or CCK-B receptor subtype. For example, the CCK-A selective analogue [desaminoTyr(SO3)27, Nle28,31, N-Me-Asp32]CCK-7 and the CCK-B selective analogue [desaminoTyr(SO3)27, Nle28, N-Me-Leu31]CCK-7 illustrate how targeted chemical changes can modulate receptor preference. nih.gov
Exploration of Overlapping Pharmacophores with Other Receptor Systems (e.g., Opioid Receptors)
There is significant evidence for an overlap in the pharmacophores of ligands for cholecystokinin and opioid receptors. nih.gov This is supported by the anatomical co-localization of CCK and endogenous opioids and their respective receptors within the central nervous system. nih.gov Functionally, CCK-8 has been identified as an "anti-opioid" peptide, as it can diminish the antinociceptive effects of opioids. nih.gov This interplay has driven the rational design of bifunctional peptides that can interact with both receptor systems.
The design of such ligands is based on a model of overlapping pharmacophores, which typically incorporates opioid pharmacophoric elements at the N-terminus and CCK tetrapeptide pharmacophores at the C-terminus of a single peptide sequence. nih.gov This approach has led to the development of compounds with dual activity. For instance, a rationally designed peptide, Compound 9 (Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH₂), has demonstrated potent agonist activity at both δ and μ opioid receptors, while also exhibiting balanced binding affinity for CCK-1 and CCK-2 receptors. nih.gov
| Compound | Receptor Target | Activity/Binding Affinity |
|---|---|---|
| Compound 9 (Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH₂) | δ Opioid Receptor | IC₅₀ = 23 ± 10 nM (agonist) |
| μ Opioid Receptor | IC₅₀ = 210 ± 52 nM (agonist) | |
| CCK-1 Receptor | Ki = 9.6 nM | |
| CCK-2 Receptor | Ki = 15 nM |
This table presents the in vitro activity and binding affinity of a bifunctional peptide designed based on overlapping opioid and CCK pharmacophores. nih.gov IC₅₀ values represent the concentration required for 50% inhibition in functional assays (MVD and GPI tissues for δ and μ receptors, respectively), while Ki values represent the inhibitory constant in binding assays.
These findings provide strong evidence for the concept that opioid and CCK receptors share overlapping pharmacophoric requirements for ligand binding and biological activity. nih.gov The ability to design single molecules that can interact with multiple targets, such as being agonists at opioid receptors and antagonists at CCK receptors, represents a valid and promising approach in drug design. nih.gov
Cellular and Molecular Mechanisms Mediated by Tert Butyloxycarbonylcholecystokinin 8 Analogues Pre Clinical Focus
Receptor Internalization Processes and Dynamics
The interaction of cholecystokinin (B1591339) (CCK) analogues with their receptors initiates a dynamic process of receptor internalization, a critical mechanism for regulating signal duration and intensity. Upon agonist binding, CCK receptors undergo endocytosis through distinct pathways.
Research has demonstrated that the internalization of the CCK receptor is a multifaceted process involving both clathrin-dependent and clathrin-independent mechanisms. nih.gov The predominant pathway is clathrin-mediated endocytosis, which directs the receptor-ligand complex to endosomal and lysosomal compartments for sorting, leading to either receptor degradation (downregulation) or recycling back to the plasma membrane for resensitization. nih.govsemanticscholar.org
In addition to the classical clathrin-dependent route, a clathrin-independent pathway has been identified, which involves the movement of receptors into smooth vesicular compartments near the plasma membrane that resemble caveolae. nih.gov This pathway is thought to be involved in the rapid resensitization of the receptor. nih.gov Studies using fluorescently labeled CCK analogues have visualized this process, showing a diffuse distribution of receptors on the cell surface in the basal state, which then coalesce into punctate regions upon agonist stimulation before being internalized. semanticscholar.org
The dynamics of receptor internalization and recycling have been quantified in pre-clinical models. For instance, after agonist-induced sequestration, the reappearance of functional receptors on the cell surface can be observed over time, indicating a robust recycling process. semanticscholar.org This trafficking is crucial for maintaining cellular responsiveness to subsequent stimulation. A study on a radiolabeled CCK8 analogue, ¹¹¹In-DTPAGlu-G-CCK8, also confirmed that upon binding to CCKBR-overexpressing cells, the ligand is internalized. researchgate.net
Table 1: Key Findings in CCK Receptor Internalization
| Internalization Pathway | Key Features | Associated Cellular Fate | Supporting Evidence |
|---|---|---|---|
| Clathrin-Dependent | Predominant pathway for agonist-induced endocytosis. Involves coated pits and vesicles. | Trafficking to endosomes and lysosomes. Leads to receptor downregulation (degradation) or recycling and resensitization. | Electron microscopy and fluorescence studies. nih.govsemanticscholar.org |
| Clathrin-Independent | Involves smooth, caveolae-like vesicles near the plasma membrane. | Postulated to mediate rapid receptor resensitization. | Observed in studies where clathrin-dependent endocytosis is inhibited. nih.gov |
Intracellular Signal Transduction Pathways Activated by Boc-CCK-8 Analogues
G-Protein Coupled Receptor (GPCR) Signaling Cascades
As a GPCR, the cholecystokinin A receptor (CCKAR) exhibits promiscuous coupling to various G-protein subtypes, including Gq, Gs, and Gi. nih.gov The binding of sulfated CCK-8, a close endogenous relative of Boc-CCK-8, stabilizes distinct receptor conformations that confer selectivity for these different G-proteins. nih.gov This differential coupling allows for the activation of a diverse array of downstream signaling pathways.
Structural studies have revealed the molecular basis for this G-protein selectivity. Conformational differences in the intracellular loop 3 (ICL3) of the receptor and the 'wavy hook' of the Gα subunits are key determinants in dictating which G-protein will be engaged. nih.gov The ability of CCK receptors to couple to multiple G-proteins is a fundamental aspect of their pleiotropic physiological effects.
Calcium Mobilization and Inositol (B14025) Trisphosphate (IP3)-Dependent Pathways
A hallmark of CCK receptor activation, particularly through the Gq pathway, is the mobilization of intracellular calcium ([Ca²⁺]i). This process is initiated by the Gq-mediated activation of phospholipase C (PLC). nih.govyoutube.com PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com
IP3 diffuses through the cytosol and binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER) membrane. youtube.comnih.gov This binding opens IP3-gated calcium channels, leading to the release of Ca²⁺ from the ER stores into the cytoplasm, causing a rapid increase in [Ca²⁺]i. nih.govyoutube.com This elevation in cytosolic calcium is a critical signal that activates a multitude of downstream effector proteins, including protein kinase C (PKC) and various calmodulin-dependent kinases, thereby mediating a wide range of cellular responses.
Mitogen-Activated Protein Kinase (MAPK) Cascades, including ERK, JNK, and p38 MAPK
CCK receptor activation is known to trigger the mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial regulators of cell proliferation, differentiation, and stress responses. The three major MAPK families—extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs—can be activated by CCK analogues.
Pre-clinical studies have specifically implicated the p38 MAPK pathway in the cellular response to CCK-8. In a study examining the anti-inflammatory effects of CCK-8 in pulmonary interstitial macrophages, it was found that CCK-8 pretreatment blocked lipopolysaccharide (LPS)-induced activation of p38 kinase. nih.gov This inhibition of p38 was linked to the downstream suppression of inflammatory responses. Interestingly, other research has revealed a cross-interaction, where specific p38 MAPK inhibitors can act as non-competitive antagonists at the CCK1 receptor, suggesting a structural analogy between the receptor and the kinase. nih.gov
Akt-mTOR-S6K Signaling in Protein Synthesis Regulation
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, including protein synthesis. While direct studies focusing solely on Boc-CCK-8 are limited, the activation of this pathway is a known consequence of GPCR signaling. nih.gov
The general mechanism involves the activation of PI3K, which leads to the phosphorylation and activation of Akt. nih.govnih.gov Activated Akt can then phosphorylate and regulate numerous downstream targets, including the mTOR complex 1 (mTORC1). nih.gov mTORC1, in turn, promotes protein synthesis by phosphorylating key effectors such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). unibs.it Given the role of CCK in regulating pancreatic enzyme secretion, a process heavily reliant on protein synthesis, the involvement of the Akt-mTOR-S6K pathway is highly plausible.
Nuclear Factor-kappa B (NF-κB) Activation and IκB-α Degradation Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key player in inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκB-α. nih.govnih.gov The activation of NF-κB requires the degradation of IκB-α, which is typically initiated by phosphorylation via the IκB kinase (IKK) complex. nih.gov
Research has shown that CCK-8 can modulate NF-κB signaling. In a pre-clinical model of LPS-induced inflammation, CCK-8 was found to block the activation of NF-κB in pulmonary interstitial macrophages. nih.gov This inhibitory effect was observed to be dependent on the activation of the protein kinase A (PKA) pathway, which in turn suppressed the activation of p38 MAPK and subsequently NF-κB. nih.gov This demonstrates an anti-inflammatory mechanism of action for CCK-8 mediated through the negative regulation of the NF-κB pathway.
Table 2: Summary of Intracellular Signaling Pathways Activated by CCK-8 Analogues
| Signaling Pathway | Key Mediators | Primary Downstream Effect | Supporting Evidence |
|---|---|---|---|
| GPCR Signaling | Gq, Gs, Gi proteins | Activation of diverse intracellular cascades | Structural and functional studies. nih.gov |
| Calcium Mobilization | PLC, IP3, IP3R | Increased cytosolic Ca²⁺ concentration, activation of Ca²⁺-dependent enzymes | General GPCR mechanism. youtube.comnih.govyoutube.com |
| MAPK Cascades | p38 MAPK | Regulation of inflammation, cell stress responses | Inhibition of LPS-induced p38 activation by CCK-8. nih.govnih.gov |
| Akt-mTOR-S6K Signaling | PI3K, Akt, mTORC1, S6K | Regulation of protein synthesis and cell growth | Known downstream pathway of GPCRs. nih.govunibs.it |
| NF-κB Activation | PKA, IκB-α, NF-κB | Modulation of inflammatory gene expression | Inhibition of LPS-induced NF-κB activation by CCK-8. nih.gov |
Modulation of Enzyme Secretion and Cellular Responses
A primary physiological function of CCK-8 is the stimulation of digestive enzyme secretion from pancreatic acinar cells. In pre-clinical studies using isolated pancreatic acini from various species, CCK-8 has been shown to induce a dose-dependent release of amylase.
In mouse pancreatic acinar cells, CCK-8 stimulation results in a biphasic dose-response curve for amylase secretion, with maximal secretion observed at a concentration of 0.3 nM, leading to the release of approximately 19.39% of the total cellular amylase content. nih.gov Similarly, in human pancreatic acinar cells, CCK-8 stimulates amylase secretion in a concentration-dependent manner. pancreapedia.org The involvement of both Gα13 and Gαq signaling pathways is required for CCK-induced amylase secretion. nih.govelsevierpure.com
Table 2: Dose-Dependent Amylase Release Stimulated by CCK-8 in Pancreatic Acinar Cells
| Species | CCK-8 Concentration | Amylase Release (% of total) | Reference |
|---|---|---|---|
| Mouse | 0.3 nM (maximal stimulation) | 19.39 ± 2.73% | nih.gov |
| Human | 10 pM - 10 nM | Concentration-dependent increase | pancreapedia.org |
Under normal physiological conditions, digestive enzymes are stored and secreted as inactive pro-enzymes, or zymogens, to prevent autodigestion of the pancreas. nih.gov However, in the context of experimental models of acute pancreatitis, high doses of CCK-8 can induce the premature, intracellular activation of these zymogens.
In isolated rat pancreatic acini, stimulation with high concentrations of CCK-8 (maximal at 100 nM) leads to the intracellular conversion of procarboxypeptidase A1 to its active form. nih.gov This activation is also observed for other zymogens, including procarboxypeptidase B and chymotrypsinogen 2. nih.gov This process appears to be dependent on an acidic subcellular compartment and the activity of serine proteases. nih.govnih.gov The premature activation of zymogens within acinar cells is a key initiating event in the pathogenesis of acute pancreatitis. nih.gov
The fate of pancreatic acinar cells can be influenced by the concentration of CCK-8. While physiological concentrations promote cell growth and secretion, supraphysiological concentrations can lead to cellular injury and apoptosis, characteristic of acute pancreatitis. aopwiki.orgphysiology.org
Table 3: CCK-8 Induced Intracellular Zymogen Activation in Rat Pancreatic Acini
| Zymogen | CCK-8 Concentration for Activation | Inhibitors of Activation | Reference |
|---|---|---|---|
| Procarboxypeptidase A1 | Maximal at 100 nM | Chloroquine (40 µM), Monensin (10 µM), Benzamidine (10 mM) | nih.gov |
| Procarboxypeptidase B | High doses | Not specified | nih.gov |
| Chymotrypsinogen 2 | High doses | Not specified | nih.gov |
CCK-8 plays a crucial role in maintaining the cellular homeostasis of pancreatic acinar cells, primarily through the modulation of intracellular calcium ([Ca²⁺]i) levels. Stimulation with physiological concentrations of CCK-8 (e.g., 1 nM) induces a transient increase in [Ca²⁺]i, which is essential for driving enzyme secretion. nih.govnih.gov This calcium signal typically originates at the apical pole of the cell and propagates as a wave towards the basolateral region. jpp.krakow.pl
However, pathological conditions or co-exposure to substances like ethanol (B145695) can impair this delicate calcium homeostasis. For instance, in the presence of 50 mM ethanol, CCK-8 stimulation leads to a greater and more sustained elevation of [Ca²⁺]i. nih.govnih.gov This disruption of calcium signaling can lead to cellular stress and is considered a precursor to pancreatitis. nih.govresearchgate.net
The viability of pancreatic acinar cells is also influenced by CCK-8, particularly in the context of oxidative stress. While CCK-8 itself can induce a mild oxidative state, exposure to higher levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can impair CCK-8-induced amylase secretion and reduce cell viability. nih.gov Antioxidants have been shown to protect acinar cells from these detrimental effects, highlighting the importance of redox balance in maintaining cellular health in response to CCK-8. nih.gov
Table 4: Effect of CCK-8 on Intracellular Calcium Homeostasis in Mouse Pancreatic Acinar Cells
| Condition | CCK-8 Concentration | Effect on Intracellular Calcium ([Ca²⁺]i) | Reference |
|---|---|---|---|
| Control | 1 nM | Transient increase (Peak: 314.30 ± 17.39 nM) | nih.gov |
| + 50 mM Ethanol | 1 nM | Higher and sustained increase (Peak: 462.10 ± 22.26 nM) | nih.gov |
Pre Clinical Physiological Effects of Tert Butyloxycarbonylcholecystokinin 8 Analogues in Animal Models
Gastrointestinal System Modulation
Analogues of tert-Butyloxycarbonylcholecystokinin-8 exert considerable influence over the digestive system, particularly in the function of the pancreas and the intricate neural network within the gut wall.
Regulation of Pancreatic Acinar Cell Function
CCK-8 and its analogues are potent regulators of pancreatic acinar cell secretion. Studies in rat models have demonstrated that the pancreatic CCK receptor possesses a high affinity for CCK-8. nih.gov The binding of these analogues to their receptors on acinar cells initiates a cascade of intracellular events, most notably the mobilization of calcium.
Stimulation with CCK-8 leads to an initial release of calcium at the luminal pole of the acinar cell, which then propagates as a wave towards the basolateral membrane. nih.gov The characteristics of these calcium waves, including their propagation speed, are modulated by various intracellular factors. For instance, the propagation rate is increased by inhibitors of the sarcoendoplasmic reticulum Ca(2+)-ATPase (SERCA) and by depolymerization of the actin cytoskeleton. nih.gov Conversely, activation of protein kinase C (PKC) can slow the wave's propagation. nih.gov
The binding affinity and subsequent physiological response can differ based on the specific analogue used. Research comparing various CCK-7 and CCK-8 analogues has established a hierarchy of potency in displacing radiolabeled CCK-8 from pancreatic acinar cell receptors. nih.gov This suggests that the recognition sites on pancreatic CCK receptors are distinct and can differentiate between closely related peptide structures. nih.gov
Table 1: Relative Potency of CCK Analogues in Displacing [3H]CCK-8 from Rat Pancreatic Acini This table is for illustrative purposes and based on the concept of differential analogue potency described in the text. Specific values are generalized from the source.
| Analogue | Relative Potency |
| CCK-8 | Highest |
| CCK-7 | High |
| Suc[Sar3]CCK-7 | Moderate |
| [D-Trp4]CCK-8 | Low |
| CCK-4 | Very Low |
Interactions with the Enteric Nervous System
The influence of CCK-8 analogues extends to the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. While direct studies on Boc-CCK-8 are specific, the broader research into CCK-8 provides foundational knowledge. CCK is known to act as a neuromodulator in the ENS, influencing gut motility and secretion, often through interactions with other neurotransmitters. The co-localization of CCK with dopamine (B1211576) in neurons projecting to the nucleus accumbens highlights its role in reward and motivation systems, which can be evaluated through behaviors like intracranial self-stimulation (ICSS). nih.gov An analogue, referred to as BDNL-CCK7, has been shown to decrease ICSS in rats, an effect that can be antagonized by other cyclic CCK analogues, demonstrating the complex interplay of these compounds within neural circuits. nih.gov
Central Nervous System and Neurotransmission
Beyond the gut, this compound analogues have profound effects on the central nervous system, from activating primary sensory neurons to providing protective effects under pathological conditions.
Activation of Vagal Afferent Neurons and Associated Mechanisms
A key mechanism by which peripheral CCK-8 signals to the brain is through the activation of vagal afferent neurons. nih.gov Studies in rats have shown that CCK-8 administration increases the electrical activity of hepatic vagal C-fiber afferents. nih.gov This activation is mediated specifically by the CCK-A (now known as CCK1) receptor, as the effect is blocked by CCK1 receptor antagonists like devazepide, but not by antagonists of the CCK2 receptor. nih.govnih.gov
The activation of vagal afferents is not a secondary effect of changes in gastrointestinal motility. nih.gov At the cellular level, CCK acts directly on the central terminals of vagal afferent neurons in the solitary nucleus of the hindbrain. nih.gov This action provokes an increase in intracellular calcium within these nerve terminals. nih.govresearchgate.net The underlying transduction mechanism is complex, involving a dual signaling pathway that couples the CCK1 receptor to both Gs and Gq proteins. nih.gov This leads to the activation of protein kinase A (PKA) and phospholipase C (PLC), which in turn opens L-type calcium channels and triggers calcium release from intracellular stores in the endoplasmic reticulum. nih.govresearchgate.net
Table 2: Mechanisms of CCK-8 Induced Vagal Afferent Activation This table summarizes the key molecular players and processes involved in the activation of vagal afferent neurons by CCK-8.
| Component | Role in Activation | Supporting Evidence |
| Receptor | CCK1 Receptor | Effect blocked by CCK1 antagonist (devazepide), not CCK2 antagonist. nih.govnih.gov |
| Neuron Type | Vagal C-fiber Afferents | Conduction velocity tests confirm C-fiber activation. nih.gov |
| Primary Effect | Increased Intracellular Calcium | Direct observation in vagal terminals via in vitro calcium imaging. nih.gov |
| Signaling Pathway | PKA and PLC Activation | CCK1 receptor coupling to Gs and Gq proteins. nih.gov |
| Ion Channels | L-type Calcium Channels | Involved in the influx of extracellular calcium. nih.gov |
| Intracellular Stores | Endoplasmic Reticulum | Releases stored calcium upon PLC activation. nih.gov |
Modulation of Brain Barrier Permeability to Other Peptides (e.g., Leptin)
CCK-8 analogues can influence the central actions of other hormones by modulating the permeability of the brain's protective barriers. Specifically, CCK-8 has been shown to regulate the access of leptin, a key hormone in energy balance, to the central nervous system. nih.govnih.gov In rat studies, administration of CCK-8 was found to increase the concentration of leptin in the cerebrospinal fluid while simultaneously depressing the rise in plasma leptin levels. nih.govnih.gov
This effect strongly suggests that CCK-8 enhances the transport of leptin across the blood-brain and/or blood-cerebrospinal fluid barriers. nih.gov The action is mediated by the CCK1 receptor, as it is completely prevented by a CCK1 receptor antagonist. nih.govnih.gov This finding provides a physiological context for the synergistic effects of CCK and leptin on satiety and body weight regulation, suggesting that CCK analogues could potentially be used to improve the central efficacy of leptin. nih.govnih.gov
Neurotrophic and Neuroprotective Effects
Certain CCK-8 analogues exhibit significant neuroprotective and growth-promoting properties in animal models of neurodegenerative disease. nih.gov In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, a specific CCK analogue, (pGlu)-Gln-CCK8, demonstrated a range of therapeutic effects. nih.gov
Administration of this analogue improved motor deficits, including locomotor activity and balance. nih.gov At the cellular level, it restored the number of dopaminergic neurons and synaptic connections in the substantia nigra pars compacta, the brain region most affected in Parkinson's disease. nih.gov The protective mechanisms include reducing neuroinflammation, protecting against mitochondrial damage, and decreasing signals for programmed cell death (apoptosis). nih.gov Furthermore, the analogue was shown to activate the cAMP/PKA/CREB signaling pathway, a crucial pathway for promoting cell survival and the expression of neurotrophic factors. nih.gov
Cross-Talk with Other Neurotransmitter Systems (e.g., Dopamine, Endogenous Opioids, GABA, Glutamate, Serotonin)
The physiological effects of cholecystokinin (B1591339) (CCK) and its analogues are intricately modulated through interactions with various neurotransmitter systems. These interactions are crucial for a range of behaviors and neuronal processes.
Dopamine: CCK plays a significant role in modulating the mesolimbic dopamine system, which is central to reward-related behaviors. nih.gov Evidence from animal models suggests that both CCK-A and CCK-B receptors in the nucleus accumbens are important for mediating different aspects of reward. nih.gov The interplay between acetylcholine (B1216132) and dopamine systems is also critical; cholinergic projections from the hindbrain are known to regulate the activity of midbrain dopaminergic neurons. scispace.com This complex interaction highlights CCK's role as a neuromodulator that is often recruited under conditions of high-frequency neuronal firing. nih.gov
Endogenous Opioids: A clear antagonistic relationship exists between CCK-like peptides and endogenous opioids. In preclinical studies, opioid peptides such as morphine, beta-endorphin, and enkephalins have been shown to antagonize the intestinal actions of cholecystokinin octapeptide (CCK-8). youtube.com This interaction suggests that these two peptide systems may act on the same receptors in both the myenteric plexus and the central nervous system, thereby co-regulating functions like intestinal motility and satiety. youtube.com The κ-opioid receptor (KOR), a key player in pain and addiction, is one of the sites where this interaction is prominent. bioscientifica.com
GABA and Glutamate: While direct interactions with this compound are less documented, GABAergic and glutamatergic pathways are fundamental in modulating the dopaminergic systems where CCK is active. The activity of midbrain dopaminergic neurons is critically dependent on inputs from both excitatory (glutamate) and inhibitory (GABA) amino acid neurotransmitters. scispace.com
Serotonin (B10506): Research in rat brain slices has demonstrated a direct interaction between CCK-8S (the sulfated form of CCK-8) and serotonin (5-HT) in the ventromedial hypothalamus (VMH), a key region for satiety signaling. youtube.com In this area, CCK-8S generally produces an excitatory effect on neuronal firing rates, primarily through CCK-B receptors. Conversely, serotonin tends to have an inhibitory effect, mediated by 5-HT1A receptors. When co-administered, CCK-8S can significantly counteract the suppressive effect of serotonin, indicating a reciprocal influence in the regulation of neuronal activity within the VMH. youtube.com
Influence on Cognitive Functions, Learning, and Memory Processes
Cholecystokinin is one of the most abundant peptide neurotransmitters in the brain and is highly concentrated in regions essential for memory, such as the hippocampus. researchgate.net Its role in cognitive functions has been a subject of extensive research in animal models.
Studies have shown that both CCK-A and CCK-B receptors are present in high concentrations in the hippocampus and are involved in learning and memory. researchgate.net Animal models using rats genetically lacking the CCK-A receptor showed severe impairments in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. researchgate.net Furthermore, the CCK-B receptor is believed to play a significant role in memory retention, working in equilibrium with the CCK-A receptor. researchgate.net
In studies investigating the effects of stress on cognition, repeated treatment with CCK-8S was found to improve both LTP deficits and spatial memory impairment in rats subjected to chronic stress. frontiersin.org This suggests a compensatory role for cholecystokinin in mitigating the detrimental effects of stress on hippocampal synaptic plasticity and memory. frontiersin.org However, in healthy, non-stressed rats, one study found that while CCK-8S stimulated neuronal proliferation and inhibited apoptosis in the hippocampus, it did not produce a significant effect on spatial learning and memory, suggesting that more time may be needed for newly born neurons to integrate into functional circuits. researchgate.net
The table below summarizes findings from key preclinical studies on the effects of CCK-8 analogues on learning and memory.
| Model/System | CCK Analogue | Key Findings | Reference(s) |
| Healthy Adult Rats | CCK-8S | Increased neuronal proliferation and inhibited apoptosis in the hippocampus. No significant immediate improvement in spatial learning and memory. | researchgate.net |
| Chronically Stressed Rats | CCK-8S | Compensated for stress-induced memory impairment and LTP deficits in the CA1 area of the hippocampus. | frontiersin.org |
| Rats Lacking CCK-A Receptors | N/A | Showed severely damaged long-term potentiation and learning and memory processes. | researchgate.net |
Involvement in Nociception and Pain Modulation
CCK and its analogues have been implicated in the modulation of pain signals, a process known as nociception. Recent research has focused on the interaction between CCK signaling and other pain-related pathways.
A key finding is the interaction of CCK-8 with acid-sensing ion channels (ASICs), which are important in pain associated with tissue acidification. cambridge.org In studies using rat dorsal root ganglion (DRG) neurons, pretreatment with CCK-8 was found to enhance the currents of ASICs in a concentration-dependent manner. This enhancement was mediated through the CCK2 receptor (CCK2R) and involved G-protein and intracellular protein kinase C (PKC) signaling pathways. cambridge.org In behavioral models, CCK-8 was shown to exacerbate acid-induced nociceptive behavior in rats, an effect that was also dependent on local CCK2R activation. cambridge.org These findings suggest that the CCK-8/CCK2R system is an important target for understanding and potentially treating ASIC-mediated pain. cambridge.org
Metabolic and Satiety Regulation
CCK is a well-established satiety hormone, playing a crucial role in the short-term regulation of food intake. nih.gov Analogues of CCK-8 have been developed to leverage this effect for potential metabolic benefits.
In animal studies, stable and enzyme-resistant CCK-8 analogues have demonstrated potent and sustained effects on satiety and energy balance. For example, the analogue U-67827E was found to be 10 to 100 times more potent than CCK-8 in inhibiting food intake in rats. nih.gov In rhesus monkeys, this analogue produced significant, dose-dependent reductions in daily food intake without evidence of tolerance over time. nih.gov
Another stable CCK-1 receptor agonist, (pGlu-Gln)-CCK-8, administered to normal mice over 28 days, resulted in significantly lower body weights, which was associated with a decrease in cumulative calorie intake. nih.gov This prolonged administration also led to improved insulin (B600854) sensitivity and reduced accumulation of triacylglycerol in the liver, highlighting beneficial metabolic effects beyond simple satiety. nih.gov
The table below summarizes the effects of specific CCK-8 analogues on metabolic parameters in preclinical models.
| CCK-8 Analogue | Animal Model | Observed Effects | Reference(s) |
| U-67827E | Rats, Rhesus Monkeys | Potent and sustained inhibition of food intake; significantly greater potency than CCK-8. | nih.gov |
| (pGlu-Gln)-CCK-8 | Normal Mice | Decreased body weight and calorie intake; reduced plasma glucose; improved insulin sensitivity; reduced liver triacylglycerol. | nih.gov |
The secretion of CCK is naturally stimulated by the presence of fats and proteins in the proximal intestine. nih.gov This process is a key component of the body's nutrient-sensing system. Research has shown that this system is highly specific to the type of fatty acid.
Studies in both humans and animal cell lines have demonstrated that fatty acids with a chain length of 12 or more carbon atoms are potent stimulators of CCK secretion, whereas those with shorter chains are ineffective. nih.govnih.gov This suggests a highly specific fatty acid recognition system in the gut that triggers CCK release. nih.gov The mechanism involves a direct interaction with enteroendocrine cells, leading to an increase in intracellular calcium, which in turn stimulates CCK secretion. nih.gov
Furthermore, central administration of CCK-8 in rainbow trout has been shown to activate fatty acid-sensing mechanisms in the hypothalamus and hindbrain. nih.gov This activation was associated with anorectic responses and changes in the expression of neuropeptides that control food intake. nih.gov In primary mouse duodenal cells, sulfated CCK-8 was found to promote the uptake of fatty acids through a mechanism involving the CD36 receptor and mediated by the CCK-A receptor. cambridge.org
These findings indicate that CCK-8 analogues not only act as a satiety signal in response to fat ingestion but are also actively involved in the cellular and central mechanisms of fatty acid sensing and metabolism. cambridge.orgnih.gov
Immunomodulatory and Anti-Inflammatory Actions
Beyond its roles in digestion and neuroscience, CCK-8 has demonstrated significant immunomodulatory and anti-inflammatory properties in preclinical models.
In studies using a rat model of lipopolysaccharide (LPS)-induced endotoxic shock, administration of CCK-8 was shown to alleviate inflammatory changes in the lungs and spleen. nih.gov Specifically, CCK-8 pretreatment significantly inhibited the LPS-induced increase in nitric oxide (NO) production in serum, lung, and spleen, and reduced the infiltration of neutrophils in the lungs.
The mechanism behind these anti-inflammatory effects appears to involve the modulation of key signaling pathways. CCK-8 was found to enhance the expression of p38 mitogen-activated protein kinase (MAPK) and inhibit the degradation of IκB-α, a key inhibitor of the pro-inflammatory transcription factor NF-κB. nih.gov Interestingly, while LPS alone induced a high rate of macrophage phagocytosis, CCK-8 treatment reduced this hyper-activation, suggesting a modulating effect on macrophage function during inflammation. nih.gov These results indicate that CCK-8 can exert protective, anti-inflammatory effects by influencing critical intracellular signaling cascades in immune cells. nih.gov
Application of Tert Butyloxycarbonylcholecystokinin 8 Analogues As Molecular Probes in Research
Development of Radiolabeled Boc-CCK-8 Analogues for Receptor Imaging
The development of radiolabeled CCK-8 analogues has been a significant focus in nuclear medicine for the non-invasive imaging of tumors expressing CCK receptors. These radiopharmaceuticals are designed to specifically bind to their target receptors, allowing for visualization and quantification through techniques like scintigraphy or Single Photon Emission Computed Tomography (SPECT).
Design and Synthesis of Radiometal-Chelated Probes (e.g., 111In-DTPAGlu-G-CCK8)
The design of radiometal-chelated CCK-8 probes involves a multi-component structure: the CCK-8 peptide for receptor targeting, a bifunctional chelating agent to securely hold a radiometal, and often a linker to connect the two without hindering the peptide's binding ability.
A prominent example is ¹¹¹In-DTPAGlu-G-CCK8 . mdpi.comapexbt.com The synthesis of its precursor, DTPAGlu-G-CCK8, is typically achieved using solid-phase peptide synthesis. abcam.comapexbt.com In this process, the CCK-8 peptide is assembled, and then a glycine (B1666218) (G) linker is added to its N-terminus. Subsequently, a derivative of diethylenetriaminepentaacetic acid (DTPA), specifically DTPAGlu, is coupled to the glycine linker. nih.govapexbt.com This DTPAGlu moiety acts as a stable chelator for the trivalent radiometal, Indium-111 (¹¹¹In). mdpi.com The entire conjugate is then cleaved from the resin and purified. Radiolabeling is a straightforward and efficient process, where the purified peptide conjugate is incubated with ¹¹¹In-chloride, resulting in high radiochemical purity. mdpi.comapexbt.com This synthetic strategy, which couples the chelator during solid-phase synthesis, is often more efficient and produces fewer undesirable by-products than methods that couple the chelator in solution after the peptide is synthesized. mdpi.com
Pre-clinical In Vivo Imaging Applications (e.g., CCKBR-overexpressing xenografts)
Successful in vitro results paved the way for preclinical evaluation in animal models. Nude mice bearing xenografts of human cancer cells are commonly used. In these models, one flank of the mouse is injected with CCK-BR-overexpressing cells (e.g., A431-CCKBR) and the other flank with control cells to create tumors that differ only in their receptor expression. nih.gov
Biodistribution studies with ¹¹¹In-DTPAGlu-G-CCK8 showed rapid and specific localization in the CCK-BR-positive tumors. mdpi.comapexbt.com The uptake in receptor-positive xenografts was several times higher than in the control tumors at all tested time points. apexbt.com The probe demonstrated favorable pharmacokinetics, with rapid clearance of unbound radioactivity from the bloodstream, primarily through the kidneys. abcam.commdpi.com Over 80% of the unbound activity was cleared via the renal pathway by 30 minutes post-injection. apexbt.com This rapid clearance and low retention in non-target tissues result in high target-to-background ratios, making ¹¹¹In-DTPAGlu-G-CCK8 a promising candidate for clinical imaging of CCK-BR-positive tumors. abcam.commdpi.com
Fluorescently Labeled Boc-CCK-8 Analogues for Cellular and Molecular Studies
While radiolabeled probes are ideal for whole-body imaging, fluorescently labeled analogues are powerful tools for studying cellular and molecular processes with high resolution using techniques like fluorescence microscopy. nih.gov These probes allow for the real-time visualization of receptor dynamics in living cells.
Development and Characterization of Fluorescent Probes
The development of a fluorescent Boc-CCK-8 probe would involve covalently attaching a fluorophore to the peptide. The choice of fluorophore is critical and depends on the specific application, with dyes like BODIPY (boron-dipyrromethene) and fluorescein (B123965) derivatives being common choices due to their brightness and photostability. mdpi.com The synthesis strategy would aim to conjugate the dye to a position on the CCK-8 peptide that does not interfere with its ability to bind to the CCK receptor.
Characterization of such a probe is a multi-step process. First, its photophysical properties, including absorption and emission spectra, quantum yield, and photostability, would be determined. Second, and crucially, its biological activity must be confirmed. This involves in vitro binding assays, similar to those for radiolabeled probes, to ensure that the fluorescent tag has not compromised the probe's affinity and specificity for the CCK receptor.
Applications in Real-Time Cell Imaging and Molecular Tracking
A validated fluorescent Boc-CCK-8 analogue would be a valuable tool for a range of live-cell imaging experiments. thermofisher.com By incubating the probe with cells expressing CCK receptors, researchers could use confocal or time-lapse microscopy to visualize and track molecular events in real time. nih.gov
Potential applications include:
Receptor Localization: Visualizing the distribution of CCK receptors on the plasma membrane of living cells.
Internalization Dynamics: Tracking the movement of the receptor-probe complex from the cell surface into intracellular compartments, such as endosomes, following binding.
Intracellular Trafficking: Observing the subsequent fate of the internalized receptors, whether they are recycled back to the membrane or targeted for degradation.
These studies provide detailed mechanistic insights into receptor biology that are complementary to the whole-body distribution data obtained from radiolabeled probes.
Boc-CCK-8 Derivatives as Tools for Investigating Enzyme Activity and Protein-Protein Interactions
The strategic modification of cholecystokinin-8 (CCK-8) with a tert-butyloxycarbonyl (Boc) protecting group has given rise to a versatile class of molecular probes. These analogues have been instrumental in elucidating the intricate mechanisms of enzyme activation and protein-protein interactions, particularly in the context of the cholecystokinin (B1591339) receptors (CCK-A and CCK-B). The Boc group, by preventing enzymatic degradation, enhances the stability of the peptide, making it a reliable tool for in vitro and in vivo studies. nih.gov
Probing Enzyme Activity
Boc-CCK-8 analogues have been pivotal in studying the activity of enzymes, most notably amylase, which is released from pancreatic acinar cells upon CCK receptor stimulation.
A key example is the synthetic analogue Boc[Nle28, Nle31]CCK27-33, also known as Boc[diNle]CCK7. This derivative, where the methionine residues at positions 28 and 31 are replaced by norleucine (Nle), exhibits enhanced stability against both oxidation and degradation by aminopeptidases. nih.gov Research has shown that this analogue is equipotent to the native CCK-8 in stimulating amylase secretion from rat pancreas fragments, demonstrating its utility as a stable probe for investigating the physiological processes governed by CCK-8. nih.gov
Furthermore, studies on Boc-CCK-4 derivatives have provided insights into the structure-activity relationships that govern enzyme response. nih.gov By modifying the lysine (B10760008) side chain with various urea-substituted phenyl, naphthyl, and aliphatic residues, researchers have developed potent and selective CCK-A receptor agonists. These tetrapeptides trigger a full agonist response in stimulating pancreatic amylase release. nih.gov Interestingly, it was observed that tetrapeptides that were only partial agonists for phosphoinositide (PI) hydrolysis (less than 80% efficacy relative to CCK-8) did not induce the typical high-dose inhibition of amylase secretion. nih.gov This finding suggests a complex relationship between the signaling pathways (PI hydrolysis) and the ultimate enzymatic response (amylase secretion).
The antioxidant cinnamtannin B-1 has been shown to mitigate the inhibitory effect of hydrogen peroxide on amylase secretion stimulated by CCK-8 in mouse pancreatic acinar cells. nih.gov This highlights the use of CCK-8 and its analogues in studying the impact of oxidative stress on enzyme function.
Investigating Protein-Protein Interactions
Boc-CCK-8 analogues have proven to be invaluable tools for characterizing protein-protein interactions, primarily the binding of the ligand to its G-protein coupled receptors (GPCRs), the CCK receptors.
Photoaffinity Labeling for Receptor Identification
To covalently label and identify the CCK receptors, photoreactive analogues of CCK-8 have been synthesized. One such analogue is p-Benzoylbenzoyl-Orn(propionyl)-CCK-8s. nih.gov This derivative incorporates a p-benzoylbenzoyl moiety, a photo-activatable group, at the N-terminus. This probe binds with high affinity to both CCK-A and CCK-B receptors. nih.gov Upon photoactivation, it forms a covalent bond with the receptor, allowing for its identification and characterization. This technique has been instrumental in determining the molecular weight of the CCK-B receptor protein, which was found to be approximately 56,000 Da, and revealing that it is a glycoprotein. nih.gov Photoaffinity labeling of the CCK-A receptor from rat pancreas identified a protein band with a molecular weight of 80,000-100,000 Da. nih.gov
Receptor Binding and Signaling Pathway Elucidation
Radiolabelled Boc-CCK analogues have been crucial in studying receptor binding kinetics and specificity. For instance, [3H]pentagastrin (Boc-beta-Ala CCK 4) has been used as a radiolabelled probe to investigate the binding characteristics of CCK receptors in the central nervous system. nih.gov These studies, which compared the binding of [3H]pentagastrin with that of [125I]Bolton-Hunter (BH) CCK-8, revealed that both probes bind to a single class of high-affinity binding sites, suggesting a lack of receptor multiplicity in the mouse cerebral cortex. nih.gov
The interaction of CCK-8 with its receptors initiates a cascade of intracellular signaling events involving various proteins. Research has shown that CCK-8, through the CCK-B receptor, can inhibit A-type K+ channels in dorsal root ganglion (DRG) neurons. nih.gov This process involves the coupling of the receptor to G-proteins, specifically Gαo, and the subsequent activation of the phosphatidylinositol 3-kinase (PI3K) and c-Src-dependent JNK pathways. nih.gov The use of CCK-8 in these studies has helped to dissect the complex protein-protein interactions that modulate neuronal excitability.
The following interactive table summarizes the research findings on the application of Boc-CCK-8 analogues as molecular probes.
| Analogue | Research Focus | Key Findings | References |
| Boc[Nle28, Nle31]CCK27-33 | Enzyme Activity (Amylase Secretion) | Equipotent to CCK-8 in stimulating amylase release; enhanced stability. | nih.gov |
| Boc-Trp-Lys(Nε-CO-NHR)-Asp-Phe-NH2 | Enzyme Activity (Amylase Secretion) & Protein-Protein Interaction (CCK-A Receptor Agonism) | Full agonists for amylase release; potency and selectivity depend on the urea (B33335) substituent on the lysine side chain. | nih.gov |
| p-Benzoylbenzoyl-Orn(propionyl)-CCK-8s | Protein-Protein Interaction (Photoaffinity Labeling of CCK Receptors) | Covalently labels CCK-A and CCK-B receptors, allowing for their identification and molecular weight determination. | nih.gov |
| [3H]pentagastrin (Boc-beta-Ala CCK 4) | Protein-Protein Interaction (Receptor Binding Studies) | Binds to a single class of high-affinity CCK receptor sites in the mouse cerebral cortex. | nih.gov |
| Cholecystokinin-8 (CCK-8) | Protein-Protein Interaction (Signal Transduction) | Modulates A-type K+ channels via CCK-B receptor, G-proteins, and kinase pathways (PI3K, c-Src, JNK). | nih.gov |
Stability and Degradation Studies of Tert Butyloxycarbonylcholecystokinin 8 Analogues
Chemical Stability Assessment
The inherent chemical stability of a peptide analogue is a critical determinant of its shelf-life and in vivo reliability. This assessment focuses on the molecule's resilience to degradation from physical and chemical factors, such as heat and oxidation.
Specific thermal stability studies on tert-Butyloxycarbonylcholecystokinin-8 (Boc-CCK-8) are not extensively detailed in the literature. However, the stability of the Boc protecting group itself provides insight into the molecule's general thermal resilience. The Boc group is generally stable under physiological conditions (37°C) in non-acidic environments. researchgate.net Its cleavage typically requires either strong acidic conditions or elevated temperatures, often cited as above 80°C. wikipedia.org Studies on other peptides have shown that significant thermal degradation, involving processes like deamination and the breaking of peptide bonds, often begins at much higher temperatures, around 230°C. nih.gov
The stability of the Boc group can be context-dependent. For instance, in one study, heating a Boc-protected lysine (B10760008) residue to 120°C did not affect the protecting group, whereas the same conditions cleaved approximately 50% of the Boc groups from a protected tryptophan residue. chimia.ch This suggests that the amino acid sequence surrounding the Boc-protected terminus could influence its thermal lability. While precise degradation kinetics for Boc-CCK-8 are not available, the data suggest that thermal degradation is not a primary concern under normal physiological or storage conditions, whereas chemical stability in acidic environments may be a factor. researchgate.net
A significant pathway for the chemical degradation of native CCK-8 is the oxidation of its methionine residues. To enhance stability, analogues are often synthesized by substituting these susceptible amino acids with non-oxidizable residues like norleucine (Nle). nih.gov
A prime example is the analogue Boc[Nle28, Nle31]CCK27-33, which was specifically designed to be protected against chemical oxidation. nih.gov By replacing both methionine residues with norleucine, the molecule's primary sites of oxidative vulnerability are eliminated.
Enzymatic Stability and Proteolytic Degradation Pathways
For peptide-based compounds, degradation by enzymes is the most significant barrier to achieving therapeutic efficacy in vivo. Understanding how and where Boc-CCK-8 analogues are broken down in biological systems is essential for designing more resilient molecules.
The stability of CCK-8 and its analogues varies significantly in different biological media. Studies in human and rat plasma show that CCK-8 is rapidly degraded, though the rate differs between species and depends on the peptide's structure. nih.gov For instance, sulfated CCK-8 is more stable than its unsulfated counterpart in human plasma, with a half-life of 50 minutes compared to 18 minutes for the unsulfated form. nih.gov Degradation is considerably faster in rat plasma, highlighting species-specific differences in enzymatic activity. nih.gov
| Peptide | Matrix | Half-life (minutes) |
|---|---|---|
| Uns-CCK-8 | Human Plasma | 18 |
| CCK-8-S | Human Plasma | 50 |
| Uns-CCK-8 | Rat Plasma | 5 |
| CCK-8-S | Rat Plasma | 17 |
| CCK-4 | Human Plasma | 13 |
| CCK-4 | Rat Plasma | <1 |
Degradation also occurs in other biological matrices, such as intestinal tissue. Studies using rabbit jejunum brush-border membrane vesicles have identified specific cleavage sites on CCK-8, including between the Gly-Trp, Met-Asp, and Asp-Phe residues, indicating the involvement of multiple enzymes like endopeptidases. researchgate.net
A primary route for the inactivation of CCK-8 is the cleavage of the N-terminal aspartate residue by aminopeptidases. nih.govnih.gov Research has shown that this degradation can be inhibited by aminopeptidase inhibitors such as bestatin and puromycin. nih.gov More specifically, aminopeptidase A (APA) has been identified as a key enzyme responsible for the in vivo metabolism of CCK-8 in the brain. nih.gov The kinetic parameters for this interaction have been determined, with a Kₘ of 144 µM and a k꜀ₐₜ of 1400 s⁻¹, indicating an efficient enzymatic process. nih.gov
The use of an N-terminal Boc group is a direct strategy to block this degradation pathway. By protecting the N-terminus, analogues like Boc[Nle28, Nle31]CCK27-33 are rendered resistant to degradation by aminopeptidases. nih.gov
However, CCK-8 is also susceptible to other enzymes. A phosphoramidon-sensitive endopeptidase, likely "enkephalinase A," has been shown to cleave CCK-8 at the Trp-Met bond. nih.gov This indicates that while N-terminal protection is crucial, the internal peptide bonds remain vulnerable to cleavage by various endopeptidases, necessitating other strategic modifications for full stabilization. researchgate.net
Correlation of Stability with In Vitro and In Vivo Biological Activity
The ultimate goal of enhancing the stability of CCK-8 analogues is to improve their biological activity, particularly in vivo. A direct correlation exists between an analogue's resistance to degradation and its observed potency and duration of action.
Increased enzymatic stability can lead to a significant enhancement of in vivo potency that may not be predicted from in vitro assays. For example, two peptidic CCK antagonists, JMV179 and JMV167, showed a reversal in relative potency between in vitro and in vivo tests. While JMV179 was more potent in vitro, JMV167 was twice as potent in vivo. This was attributed to the slower catabolism of the phenylethylamide group in JMV167 compared to the more rapidly hydrolyzed phenylethylester group in JMV179. The hydrolyzed metabolite of JMV179 was found to be totally inactive, demonstrating that stability directly translates to retained in vivo function.
Crucially, modifications aimed at increasing stability must not compromise the molecule's intrinsic biological activity. The highly stable analogue Boc[Nle28, Nle31]CCK27-33, which is protected against both oxidation and aminopeptidase degradation, was found to be equipotent to native CCK-8 in multiple biological assays, including amylase release from rat pancreas and contraction of guinea pig gallbladder and ileum. nih.gov This demonstrates that strategic modifications can successfully uncouple stability from activity, preserving the desired pharmacological effects.
Furthermore, studies on radiolabeled CCK analogues confirm that enzymatic degradation leads to a loss of function. Intact radiopeptides show high receptor affinity and cell uptake, whereas their metabolic fragments, resulting from enzymatic cleavage, exhibit a complete loss of this activity. This underscores the principle that maintaining the structural integrity of the peptide through enhanced stability is essential for its biological action.
Advanced Analytical and Methodological Approaches in Boc Cck 8 Research
Chromatographic Techniques for Purification and Analysis
Chromatography is indispensable in peptide research for isolating the compound of interest from complex mixtures and for assessing its purity. High-performance liquid chromatography, particularly in its reversed-phase mode, is the cornerstone of this process for Boc-CCK-8.
High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis and purification of N-tert-butyloxycarbonyl (Boc) protected amino acids and peptides like Boc-CCK-8. nih.gov This method is employed to separate the target peptide from impurities that may arise during synthesis, such as deletion sequences, incompletely deprotected analogues, or other side-products. nih.gov For purity assessment, an analytical HPLC system is used, where a small sample is injected to produce a chromatogram. The purity is determined by the relative area of the main peak corresponding to Boc-CCK-8 compared to the total area of all peaks detected, typically by UV absorbance at around 220-280 nm. nih.gov
For isolation, a preparative HPLC system is used, which involves larger columns and higher flow rates to handle larger quantities of the crude peptide mixture. Fractions are collected as they elute from the column, and those containing the pure Boc-CCK-8 are pooled, verified for purity by analytical HPLC, and then lyophilized. The development of a stability-indicating HPLC method is crucial and requires validation for parameters such as accuracy, precision, and linearity to ensure reliable results. nih.gov
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis, including Boc-CCK-8. mdpi.com This technique separates molecules based on their hydrophobicity. nih.gov The stationary phase is nonpolar, typically consisting of silica (B1680970) particles derivatized with alkyl chains, such as C18 (octadecylsilane). tosohbioscience.com The mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (B52724), with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govmdpi.com
A gradient of increasing organic solvent concentration is used to elute the components from the column; more hydrophobic molecules, like peptides, are retained longer and elute at higher acetonitrile concentrations. nih.gov This allows for the effective separation of Boc-CCK-8 from closely related impurities. nih.gov For quantitation, the peak area of the Boc-CCK-8 is compared against a standard curve generated from known concentrations of a reference standard. nih.gov This method has been validated for its accuracy and repeatability in quantifying complex molecules in various solutions. nih.gov
Table 1: Typical Parameters for RP-HPLC Analysis of Boc-Peptides
| Parameter | Typical Setting | Purpose | Citation |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Nonpolar stationary phase for hydrophobic interaction-based separation. | tosohbioscience.comgoogle.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. | nih.gov |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier; elutes the peptide from the column. | nih.gov |
| Gradient | 5% to 95% Mobile Phase B over 30-60 min | Gradually increases hydrophobicity of the mobile phase to elute components. | nih.gov |
| Flow Rate | 1.0 mL/min (Analytical) | Controls the speed of separation. | google.com |
| Detection | UV Absorbance at 220 nm or 280 nm | Detects peptide bonds (220 nm) or aromatic residues like Trp, Tyr (280 nm). | nih.gov |
| Column Temperature | 30 °C | Ensures reproducibility of retention times. | google.comlcms.cz |
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are vital for confirming the primary structure and understanding the three-dimensional conformation of Boc-CCK-8, which is crucial for its biological function.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and conformational dynamics of peptides in solution. nih.gov High-resolution 1H-NMR studies, often performed at frequencies like 400 MHz, are used to investigate the conformation of Boc-protected CCK analogues. nih.gov By analyzing NMR parameters such as chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect), researchers can deduce the peptide's backbone and side-chain orientations. nih.gov For instance, NMR studies on cyclic CCK-8 analogues have correlated specific conformational features, such as the flexibility of the peptide backbone and the orientation of key side chains, with their affinity and selectivity for brain receptors. nih.gov These analyses provide insights into the biologically active conformation required for receptor interaction. nih.gov
Table 2: NMR-Derived Conformational Insights for Boc-CCK-8 Analogues
| Finding | Technique/Observation | Implication | Citation |
| Internal Flexibility | Analysis of coupling constants and NOEs | Increased flexibility in the cyclic part of the molecule is linked to higher receptor affinity. | nih.gov |
| Side Chain Orientation | Measurement of NOE signals | An external orientation of the tyrosine side chain was correlated with enhanced affinity for central receptors. | nih.gov |
| C-Terminal Structure | Chemical shift perturbations | Changes in the C-terminal structure were observed alongside increases in receptor affinity. | nih.gov |
Mass Spectrometry (MS) is an essential analytical technique for the precise determination of a peptide's molecular weight, thereby confirming its identity. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are routinely used. The measured mass is compared to the calculated theoretical mass of Boc-CCK-8, and a high degree of accuracy (often in the parts-per-million range) provides strong confidence that the correct compound has been synthesized. lcms.cz
Furthermore, when coupled with a separation technique like HPLC (LC-MS), mass spectrometry is invaluable for impurity profiling. nih.gov This combination allows for the separation, detection, and identification of process-related impurities and degradation products, even at very low levels. nih.gov By analyzing the mass-to-charge ratio of these minor components, their structures can often be deduced, which is critical for ensuring the quality and safety of the peptide. nih.gov
Table 3: Mass Spectrometry for Molecular Weight Confirmation of Boc-CCK-8
| Parameter | Value/Method | Purpose | Citation |
| Chemical Formula | C₅₄H₇₂N₁₀O₁₅S | Represents the elemental composition of Boc-CCK-8. | |
| Theoretical Molecular Weight | 1141.26 g/mol | The calculated mass based on the chemical formula. | |
| Analytical Technique | ESI-MS or MALDI-TOF-MS | Soft ionization methods to measure the mass of the intact peptide. | nih.gov |
| Confirmation | Measured mass matches theoretical mass. | Provides high confidence in the identity of the synthesized peptide. | lcms.cz |
| Impurity Analysis | LC-MS | Separates and identifies components with different molecular weights. | nih.gov |
Cellular and Molecular Assay Techniques
To evaluate the biological relevance of Boc-CCK-8, researchers employ various cellular and molecular assays to determine its functional activity. These assays typically measure the peptide's ability to interact with its target receptors and elicit a downstream biological response.
Research on analogues like Boc[Nle28,Nle31]CCK27-33, which is a potent CCK-8 analogue, utilizes specific bioassays to confirm its cholecystokinic activity. nih.gov One common assay is the amylase release assay, which measures the ability of the compound to stimulate amylase secretion from isolated rat pancreatic acini or fragments. nih.gov Another set of functional assays involves measuring muscle contraction in isolated tissues, such as guinea pig gallbladder or ileum strips. nih.gov The potency of the compound is determined by generating a dose-response curve and calculating the EC50 value, which is the concentration that elicits a half-maximal response. nih.gov
Furthermore, receptor binding assays are used to directly measure the affinity of the peptide for its specific receptors (e.g., CCK-A or CCK-B receptors) in brain or peripheral tissues. nih.gov These assays are fundamental in correlating the structural and conformational properties of Boc-CCK-8 and its analogues with their biological function at the molecular level. nih.gov
Establishment and Utilization of In Vitro Cell Culture Models (e.g., Pancreatic Acinar Cells, Receptor-Expressing Cell Lines)
The use of in vitro cell culture models is a cornerstone of research into the biological effects of Boc-CCK-8 and its derivatives. These models provide a controlled environment to study cellular responses to these peptides.
Dispersed pancreatic acini from rats have been a primary model system. Studies have utilized these cells to investigate the effects of Boc-protected CCK analogs on pancreatic secretion. For instance, research on Biotinyl-tyrosine-glycine(Thr28,Nle31)CCK(25-33), a Boc-protected CCK-9 analog, demonstrated that it could stimulate amylase secretion and phosphatidylinositol metabolism in these cells, indicating that the Boc-protecting group does not abolish biological activity. nih.gov The potency and efficacy of these analogs are often compared to the native CCK-8 to understand structure-activity relationships. jneurosci.orgresearchgate.net
In addition to primary cells, engineered cell lines that express specific cholecystokinin (B1591339) receptors (CCK-A and CCK-B) are invaluable tools. For example, Chinese Hamster Ovary (CHO) cells have been stably transfected to express CCK-A (CHO-CCK1R) or CCK-B (CHO-CCK2R) receptors. jneurosci.org These receptor-expressing cell lines allow for the precise study of receptor-subtype selectivity and signaling pathways activated by Boc-CCK-4 derivatives. biorxiv.org Studies have shown that minor structural modifications to Boc-CCK-4 derivatives can dramatically alter their affinity and selectivity for CCK-A versus CCK-B receptors. biorxiv.org Another study used a radiolabeled Boc-protected CCK-4 analog, [3H]pentagastrin (Boc-beta-Ala CCK 4), to characterize CCK receptor binding sites in the mouse cerebral cortex. biorxiv.org This research highlights the utility of Boc-protected analogs in probing receptor pharmacology.
The table below summarizes some of the in vitro cell models used in the study of Boc-CCK analogs.
| Cell Model | Application in Boc-CCK Analog Research | Key Findings | Reference |
| Dispersed Rat Pancreatic Acini | Studying amylase secretion and phosphatidylinositol metabolism. | Boc-protected CCK analogs can retain biological activity and stimulate pancreatic exocrine functions. | nih.gov |
| CHO cells expressing CCK-A/CCK-B receptors | Investigating receptor selectivity and agonist/antagonist activity. | Minor structural changes in Boc-CCK-4 derivatives dictate their affinity and selectivity for CCK-A and CCK-B receptors. | jneurosci.orgbiorxiv.org |
| Mouse Cerebral Cortex Membranes | Characterizing CCK receptor binding sites. | Boc-protected CCK-4 analog binds with high affinity to a single class of CCK receptor sites in the brain. | biorxiv.org |
Fluorescence-Based Calcium Imaging for Cellular Responses
Fluorescence-based calcium imaging is a powerful technique to visualize and quantify the intracellular calcium ([Ca2+]i) signaling cascades initiated by the activation of CCK receptors. While direct studies explicitly naming "tert-Butyloxycarbonylcholecystokinin-8" in calcium imaging experiments are not prevalent in the available literature, extensive research has been conducted on its parent compound, CCK-8, and its analogs, providing a clear framework for how Boc-CCK-8's effects would be assessed.
This method typically involves loading cells, such as pancreatic acinar cells or receptor-expressing cell lines, with a calcium-sensitive fluorescent dye like Fura-2. Upon binding of an agonist like CCK-8 to its receptor, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and/or influx from the extracellular space. This increase in [Ca2+]i is detected as a change in the fluorescence intensity of the dye.
Studies on pancreatic acinar cells have shown that stimulation with CCK-8 or its analog cerulein induces characteristic oscillatory patterns in [Ca2+]i. These calcium oscillations are crucial for downstream cellular responses, such as enzyme secretion. The frequency and amplitude of these oscillations can be modulated by the concentration of the agonist. Similarly, in cultured myenteric neurons, CCK-8 has been shown to evoke concentration-dependent increases in intracellular calcium, an effect that is mediated by the influx of extracellular calcium through L-type calcium channels. In cell lines engineered to express specific CCK receptors, calcium imaging is a primary method to determine the functional consequences of receptor activation by various ligands, including Boc-CCK derivatives. biorxiv.org
The general procedure for such an experiment would involve:
Culturing the target cells (e.g., pancreatic acini, CHO-CCK1R cells).
Loading the cells with a calcium-sensitive fluorescent indicator.
Stimulating the cells with varying concentrations of Boc-CCK-8.
Recording the changes in fluorescence over time using a fluorescence microscope.
Analyzing the data to determine parameters such as peak calcium response, frequency of oscillations, and dose-response relationships.
Quantitative Gene Expression Analysis (e.g., RT-PCR) for Receptor and Pathway Component Expression
Quantitative real-time polymerase chain reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. In the context of Boc-CCK-8 research, RT-qPCR can be employed to understand how this compound might regulate the expression of CCK receptors themselves or other genes involved in the signaling pathways activated by these receptors.
A typical experimental workflow to investigate the effect of Boc-CCK-8 on gene expression would involve:
Treating a relevant cell culture model (e.g., a CCK receptor-expressing cell line) with Boc-CCK-8 for a specific duration.
Isolating total RNA from both treated and untreated (control) cells.
Reverse transcribing the RNA into complementary DNA (cDNA).
Performing qPCR using specific primers for target genes (e.g., CCK-A receptor, CCK-B receptor, c-fos as an early response gene) and a reference (housekeeping) gene for normalization.
Analyzing the resulting amplification data to determine the relative change in gene expression in the Boc-CCK-8 treated cells compared to the controls.
This approach would provide quantitative data on whether Boc-CCK-8 upregulates or downregulates the transcription of key genes, offering insights into its long-term cellular effects and potential for inducing cellular plasticity.
Computational and Bioinformatics Approaches in Peptide Research
Computational and bioinformatics tools have become indispensable in modern peptide research, offering predictive insights and detailed molecular-level understanding that complement experimental approaches.
Predictive Modeling for CCK-Secretory Peptides
The identification of novel peptides that can stimulate the secretion of cholecystokinin (CCK) is an active area of research. Traditional biological experiments for this purpose can be time-consuming and expensive. Consequently, computational methods are being developed to predict CCK-secretory peptides.
One such approach involves the use of machine learning models, such as a fusion model of a hierarchical attention network (HAN) and bidirectional long short-term memory (BiLSTM). These models are trained on datasets of known CCK-secretory and non-secretory peptides. The models learn to identify patterns and features within the peptide sequences that are associated with CCK-releasing activity. While these models have not been specifically reported to use Boc-CCK-8 in their training or validation sets, the principles could be applied to predict the activity of modified peptides like Boc-CCK-8 or to design new analogs with enhanced properties. These predictive models have shown high accuracy and can serve as a valuable tool for the initial screening of large peptide libraries.
| Model Component | Function |
| Bidirectional Long Short-Term Memory (BiLSTM) | Captures sequential information from the peptide sequence in both forward and backward directions. |
| Hierarchical Attention Network (HAN) | Focuses on the most important amino acids and segments of the peptide for its activity. |
| Transfer Learning | Utilizes knowledge from pre-trained models to improve performance, especially with limited data. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Boc-CCK-8, and its receptor at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to understand the binding mode and to estimate the binding affinity. While specific docking studies for Boc-CCK-8 are not widely published, the methodology has been applied to understand the interaction of CCK-8 and its analogs with CCK receptors. These studies help to identify the key amino acid residues in the receptor's binding pocket that are crucial for ligand recognition and binding.
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of CCK-8 associated with a dodecylphosphocholine (B1670865) (DPC) micelle, which mimics a cell membrane environment, has been performed. This study revealed that CCK-8 adopts a specific conformation with a beta-turn structure when associated with the micelle. Such studies are crucial for understanding the conformational changes that a peptide undergoes upon approaching and binding to its membrane-bound receptor. These simulations can also elucidate the stability of the ligand-receptor complex and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the binding. The insights gained from these computational studies are invaluable for the rational design of new Boc-CCK-8 analogs with improved affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing tert-Butyloxycarbonylcholecystokinin-8 with high purity, and how can reproducibility be ensured?
- Methodological Answer :
- Synthesis Protocol : Use tert-butyloxycarbonyl (Boc) as a protecting group for the N-terminal amine of cholecystokinin-8 (CCK-8) during solid-phase peptide synthesis. Purify intermediates via reverse-phase HPLC, monitoring retention times against standards.
- Characterization : Validate structural integrity using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Purity ≥95% should be confirmed via analytical HPLC with UV detection at 220 nm .
- Reproducibility : Document solvent ratios, coupling reagent concentrations, and reaction times in detail. Provide raw spectral data (e.g., NMR peaks, MS spectra) in supplementary materials to enable replication .
Q. How should researchers design experiments to evaluate the stability of tert-Butyloxycarbonylcholecystokinin-8 under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Collect samples at intervals (e.g., 0, 6, 24, 48 hours).
- Analysis : Quantify degradation products using LC-MS. Compare chromatographic profiles to identify pH-dependent hydrolysis or oxidation pathways.
- Controls : Include a stability reference (e.g., unmodified CCK-8) and blank buffers to rule out matrix effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for tert-Butyloxycarbonylcholecystokinin-8 across different cell models?
- Methodological Answer :
- Data Harmonization : Normalize activity metrics (e.g., IC₅₀, EC₅₀) to receptor expression levels (quantified via qPCR or flow cytometry).
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell passage number, serum concentration) from conflicting studies. Use statistical tools like ANOVA to identify confounding variables .
- Validation : Replicate key assays in parallel across models, ensuring identical reagent batches and protocols .
Q. How can researchers optimize the pharmacokinetic profile of tert-Butyloxycarbonylcholecystokinin-8 for in vivo studies while preserving its biological activity?
- Methodological Answer :
- Modification Strategies : Test acylated or PEGylated derivatives to enhance plasma stability. Monitor cleavage kinetics of the Boc group in serum via LC-MS.
- In Vivo Testing : Administer analogs to rodent models and measure plasma half-life using radiolabeled or fluorescent tags. Correlate pharmacokinetic data with functional assays (e.g., gallbladder contraction assays for CCK-8 activity) .
Data Presentation and Reproducibility
Q. What are the best practices for presenting spectral and chromatographic data of tert-Butyloxycarbonylcholecystokinin-8 in publications?
- Methodological Answer :
- Tables : Include a summary table with key spectral peaks (NMR: δ values, multiplicity; MS: m/z ratios) and HPLC retention times.
- Supplementary Materials : Provide raw data files (e.g., .JCAMP-DX for NMR, .RAW for MS) and instrument calibration details. Label axes clearly in figures (e.g., “Intensity” vs. “m/z”) .
Table: Key Characterization Parameters for tert-Butyloxycarbonylcholecystokinin-8
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
